2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione

Catalog No.
S539189
CAS No.
1587727-31-8
M.F
C25H23ClF4N4O3
M. Wt
538.92
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluor...

CAS Number

1587727-31-8

Product Name

2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione

IUPAC Name

2-[1-[5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione

Molecular Formula

C25H23ClF4N4O3

Molecular Weight

538.92

InChI

InChI=1S/C25H23ClF4N4O3/c1-13-11-32(12-31-13)19-3-4-20-24(36)33(7-8-34(20)23(19)35)14(2)21-5-6-22(37-21)15-9-18(27)17(26)10-16(15)25(28,29)30/h3-4,9-12,14,21-22H,5-8H2,1-2H3

InChI Key

AKCDDYGYIGPEKL-JQOQJDEVSA-N

SMILES

CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)C4CCC(O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F

solubility

Soluble in DMSO

Synonyms

PF-06648671; PF 06648671; PF06648671; PF-6648671; PF 6648671; PF6648671;

The exact mass of the compound 2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione is 538.1395 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound 2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione is a complex organic molecule notable for its intricate structure and potential biological activities. It features multiple functional groups, including a tetrahydrofuran ring, a pyrido-pyrazine core, and various halogenated phenyl substituents. The presence of these groups suggests that the compound may exhibit significant pharmacological properties.

The chemical reactivity of this compound can be explored through various reactions typical of its functional groups. For instance:

  • Nucleophilic Substitution: The halogen atoms (chlorine and fluorine) can undergo nucleophilic substitution reactions, potentially allowing for modifications that enhance biological activity.
  • Cyclization Reactions: The pyrido-pyrazine structure may participate in cyclization reactions under specific conditions, leading to the formation of more complex derivatives.
  • Redox Reactions: The presence of trifluoromethyl groups may influence the redox behavior of the compound, making it a candidate for further studies in electrochemical applications.

Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities, particularly in cancer treatment and antimicrobial properties. The unique combination of the tetrahydrofuran moiety and the pyrido-pyrazine core may enhance its interaction with biological targets, such as enzymes or receptors involved in disease pathways.

For instance, compounds containing similar imidazole and pyrazine structures have shown promising results in inhibiting cancer cell proliferation and exhibiting anti-inflammatory effects .

The synthesis of this compound likely involves several key steps:

  • Formation of the Tetrahydrofuran Ring: This could be achieved through cyclization reactions involving suitable precursors.
  • Construction of the Pyrido-Pyrazine Framework: This step may involve multi-step synthetic routes including condensation reactions and cyclization.
  • Introduction of Functional Groups: This includes halogenation and alkylation processes to achieve the desired substituents on the aromatic rings.

Advanced synthetic techniques such as microwave-assisted synthesis or flow chemistry could enhance yields and reduce reaction times .

The unique structural features of this compound suggest potential applications in various fields:

  • Pharmaceuticals: Given its complex structure, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Agricultural Chemicals: Its biological activity might extend to agrochemicals, particularly as a pesticide or herbicide.
  • Material Science: The compound could be explored for its properties in developing new materials with specific electronic or optical characteristics.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas to investigate include:

  • Protein Binding Studies: Understanding how the compound interacts with target proteins can provide insights into its mechanism of action.
  • Metabolic Stability: Evaluating how the compound is metabolized by living organisms will inform its potential therapeutic window and toxicity profile.
  • Synergistic Effects: Investigating combinations with other drugs could reveal enhanced efficacy against resistant strains of pathogens or cancer cells.

Similar Compounds

Several compounds share structural or functional similarities with 2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione. These include:

Compound NameStructure FeaturesBiological Activity
AprepitantTriazole derivative with trifluoromethyl groupsAntiemetic properties
5-Fluoro-2-(4-piperazinyl)phenyl derivativesFluorinated aromatic ringsAnticancer activity
Imidazole-based derivativesImidazole ringAntimicrobial properties

These compounds highlight the diversity within similar chemical frameworks while underscoring the uniqueness of the target compound due to its specific combination of functional groups and stereochemistry .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Exact Mass

538.1395

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

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